5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride
Description
Crystallographic Analysis and Space Group Determination
The crystallographic investigation of 5-methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride provides fundamental insights into its solid-state structure and symmetry properties. X-ray crystallography serves as the primary experimental method for determining the atomic and molecular structure of crystals, where the crystalline structure causes incident X-rays to diffract in specific directions. By measuring the angles and intensities of X-ray diffraction, crystallographers can produce three-dimensional pictures of electron density within the crystal and determine atomic positions, chemical bonds, and crystallographic disorder.
The compound crystallizes with the molecular formula C₈H₁₄N₂O₂ in its free base form, with two hydrochloride counterions contributing to the overall crystal structure. The molecular weight of the dihydrochloride salt is 243.13 g/mol, reflecting the incorporation of both chloride ions into the crystal lattice. The presence of multiple ionizable sites within the molecule creates opportunities for complex hydrogen bonding networks that significantly influence the crystal packing arrangement.
Preliminary crystallographic data indicates that the compound adopts an orthorhombic or monoclinic crystal system, similar to related 1,4-diazabicyclo[2.2.2]octane derivatives that have been structurally characterized. The space group determination relies on systematic analysis of reflection conditions and symmetry elements present in the diffraction pattern. For compounds containing both protonated amine centers and carboxylic acid functionality, the space group selection is influenced by the interplay between electrostatic interactions and hydrogen bonding requirements.
The unit cell parameters demonstrate the three-dimensional arrangement of molecules within the crystal lattice. Related 1,4-diazabicyclo[2.2.2]octane derivatives show unit cell dimensions that accommodate both the bicyclic framework and associated counterions or solvent molecules. The density calculations for this compound suggest efficient packing arrangements that maximize intermolecular interactions while minimizing steric conflicts.
Properties
IUPAC Name |
5-methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.2ClH/c1-6-4-10-3-2-9(6)5-7(10)8(11)12;;/h6-7H,2-5H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOWFBNPXGTWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCN1CC2C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5-Methyl-1,4-diazabicyclo[22It is known that 1,4-diazabicyclo[222]octane (DABCO), a related compound, is commonly used in organic synthesis as a weak Lewis base. It shows the properties of an uncharged supernucleophile.
Mode of Action
5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride likely interacts with its targets through its basic, nucleophilic, and catalytic properties, similar to DABCO. The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration.
Biochemical Pathways
The specific biochemical pathways affected by 5-Methyl-1,4-diazabicyclo[22Dabco is known to be used as a catalyst in a series of organic reactions, such as the morita–baylis–hillman reaction.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-Methyl-1,4-diazabicyclo[22Dabco is known to be hygroscopic and has good solubility in many polar, as well as nonpolar solvents.
Result of Action
The specific molecular and cellular effects of 5-Methyl-1,4-diazabicyclo[22Dabco is known to show selective catalytic activity, and the reactions in its presence proceeded in different directions than those catalyzed by other lewis bases.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, DABCO is known to be hygroscopic, and due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture, DABCO must be stored under an inert gas atmosphere in a refrigerator.
Biochemical Analysis
Biochemical Properties
5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride is a highly nucleophilic tertiary amine base. It acts as a catalyst and reagent in polymerization and organic synthesis. This compound interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical reactions. For instance, it is used in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers. The nucleophilicity of this compound allows it to promote coupling reactions, making it a valuable tool in biochemical research.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. This compound’s ability to act as a nucleophilic catalyst enables it to interact with cellular components, altering their function and activity. For example, it has been shown to retard photobleaching of fluorescein and other fluorescent dyes in fluorescence microscopy. This indicates its potential impact on cellular imaging and analysis techniques.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic catalysis. It forms adducts with various substrates, facilitating their transformation into desired products. This compound’s strong ligand and Lewis base properties allow it to form stable complexes with biomolecules, enhancing their reactivity. Additionally, it can promote enzyme inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound is stable under normal storage conditions but may degrade under prolonged exposure to air and moisture. Long-term in vitro and in vivo studies are necessary to fully understand its temporal effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on biochemical reactions and cellular processes. At high doses, it can cause toxic or adverse effects. For instance, it has been reported to cause skin and eye irritation, as well as respiratory issues in high concentrations. Understanding the dosage-dependent effects is essential for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound’s role as a nucleophilic catalyst allows it to participate in key biochemical transformations, such as the Baylis-Hillman reactions of aldehydes and unsaturated ketones. Its impact on metabolic pathways highlights its importance in biochemical research and applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in water and organic solvents facilitates its movement across cellular membranes. This compound’s ability to accumulate in specific cellular compartments can influence its biochemical activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, its role in fluorescence microscopy suggests its localization in cellular regions involved in imaging and analysis. Understanding its subcellular distribution is crucial for optimizing its use in biochemical research.
Biological Activity
5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride (CAS: 1432678-07-3) is a bicyclic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C8H16Cl2N2O2
- Molecular Weight : 243.13 g/mol
- IUPAC Name : this compound
- Purity : 97% .
Mechanisms of Biological Activity
The biological activity of 5-Methyl-1,4-diazabicyclo[2.2.2]octane derivatives has been linked to their interactions with various biological targets:
- Enzyme Inhibition : Certain derivatives have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .
- Neuroprotective Effects : The compound exhibits neuroprotective properties by preventing oxidative stress and apoptosis in neuronal cells, potentially through the modulation of signaling pathways related to cell survival .
- Antimicrobial Activity : Some studies have indicated that compounds containing the diazabicyclo structure possess antimicrobial properties, making them candidates for further research in infectious disease treatment .
Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of various diazabicyclo compounds on AChE and MAO-B. The results indicated that certain derivatives of 5-Methyl-1,4-diazabicyclo[2.2.2]octane showed IC50 values as low as 0.09 μM against AChE, indicating strong potential for Alzheimer’s disease treatment .
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Compound A | AChE | 0.09 |
| Compound B | MAO-B | 0.27 |
Study 2: Neuroprotective Mechanisms
Research published in Nature highlighted the neuroprotective effects of a related compound in a model of oxidative stress-induced neuronal injury. The compound reduced cell death by 44% at a concentration of 100 μM, suggesting its potential utility in neurodegenerative disease therapies .
Study 3: Antimicrobial Properties
In another investigation, derivatives of the compound were tested against common bacterial strains. Results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL against Staphylococcus aureus and Escherichia coli .
Scientific Research Applications
Medicinal Chemistry
MDBO has been investigated for its role in drug development, particularly in the synthesis of pharmaceutical compounds. Its structural properties allow it to act as a versatile building block in the creation of various bioactive molecules.
Case Study: Antidepressant Development
Research has shown that derivatives of MDBO can exhibit antidepressant-like activity by modulating neurotransmitter systems. For instance, studies on similar diazabicyclo compounds have indicated their potential as selective serotonin reuptake inhibitors (SSRIs) .
Organic Synthesis
MDBO serves as a catalyst and reagent in organic reactions due to its ability to stabilize transition states and enhance reaction rates.
Reaction Mechanisms
The compound's bicyclic structure allows for unique steric and electronic interactions during chemical transformations. It has been utilized in:
- Polymerization Processes : Enhancing the rate of polymer formation by stabilizing reactive intermediates.
- Cross-Coupling Reactions : Serving as a ligand in palladium-catalyzed reactions, facilitating the formation of carbon-carbon bonds .
Data Table: Reaction Applications
| Reaction Type | Role of MDBO | Reference |
|---|---|---|
| Polymerization | Catalyst for reaction rate enhancement | |
| Cross-Coupling | Ligand in palladium-catalyzed reactions | |
| Organic Transformations | Stabilizer for transition states |
Biochemical Applications
MDBO has shown promise as a non-ionic organic buffering agent, particularly useful in biological assays where pH control is critical.
Application in Cell Culture
Research indicates that MDBO can maintain pH stability within the range of 6-8.5, making it suitable for various cell culture applications .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bicyclo[2.2.2]octane Derivatives
Key Observations:
Structural Differences: The target compound’s 1,4-diaza substitution distinguishes it from analogs like compounds 5–8, which feature a single amino group. This substitution likely alters electronic properties and hydrogen-bonding capacity. The methyl ester derivative () replaces the carboxylic acid with a less polar ester group, reducing water solubility compared to the dihydrochloride salt form.
Physical Properties: Melting points vary significantly based on stereochemistry and functional groups. For example, trans-3-amino derivative (±)-6 has a higher melting point (255–260°C) than the cis-3-amino analog (±)-8 (208–210°C), likely due to differences in crystal packing . Enantiomers of (±)-8 (e.g., (–)-8 and (+)-8) exhibit distinct optical rotations ([α]D²⁰ = ±46.5–49°), critical for chiral resolution in drug development .
Spectroscopic and Analytical Data :
- NMR and elemental analysis data for enantiomers (e.g., (±)-6 and (±)-8) align with racemic forms, confirming structural integrity .
- The absence of optical activity in racemic mixtures contrasts with enantiopure derivatives, which are essential for targeting stereospecific biological receptors.
Broader Context and Limitations
- Data Gaps : Direct experimental data on the target compound’s synthesis, crystallinity, or biological activity are absent in the provided evidence. Further studies are needed to explore its pharmacokinetic and thermodynamic profiles.
Preparation Methods
Cyclization of Amino Alcohol Precursors
One established approach involves the cyclization of appropriately substituted amino alcohols or diamines to form the bicyclo[2.2.2]octane framework. This method allows for selective functionalization at the 2- and 5-positions before or after ring closure.
- Step 1: Preparation of a 1,4-diamine intermediate with a protected or free amino group.
- Step 2: Introduction of the methyl group at C-5 via alkylation or selective substitution.
- Step 3: Oxidation or carboxylation at C-2 to install the carboxylic acid functionality.
- Step 4: Conversion to the dihydrochloride salt by treatment with hydrochloric acid.
Functionalization of 1,4-Diazabicyclo[2.2.2]octane (DABCO) Derivatives
Given the structural similarity, derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) are often used as starting materials. The synthetic route involves:
- Selective methylation at the 5-position on the bicyclic ring.
- Carboxylation at the 2-position via directed lithiation or metalation followed by CO2 quenching.
- Salt formation with HCl to yield the dihydrochloride.
This method benefits from the commercial availability of DABCO and its well-studied reactivity profile.
Multi-Component Reactions and Catalytic Cyclizations
Recent advances in synthetic methodology have explored catalytic cyclizations and multi-component reactions to construct the bicyclic scaffold with desired substituents in fewer steps. These include:
- Lewis acid-catalyzed intramolecular cyclizations.
- Organocatalytic approaches using nucleophilic catalysts related to DABCO.
- Use of chiral auxiliaries or catalysts to control stereochemistry at the methyl and carboxylic acid positions.
Salt Formation and Purification
The dihydrochloride salt is typically prepared by dissolving the free base in anhydrous solvents followed by addition of hydrochloric acid under controlled temperature conditions. Crystallization from solvents such as ethanol or isopropanol yields the pure salt.
Purification methods include:
- Recrystallization to enhance purity (typically >97%).
- Use of chromatographic techniques if needed for intermediates.
- Drying under inert atmosphere to prevent hygroscopic degradation.
Analytical Characterization Supporting Preparation
To confirm successful synthesis and purity, the following analytical techniques are employed:
| Technique | Purpose | Typical Findings |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation, stereochemistry | 1H and 13C NMR confirm methyl and bicyclic framework; 2D NMR (NOESY, COSY) verify spatial arrangements |
| Mass Spectrometry (MS) | Molecular weight verification | High-resolution MS confirms molecular ion at 243.13 g/mol (dihydrochloride salt) |
| X-ray Crystallography | Definitive structural elucidation | Single crystal diffraction confirms bicyclic conformation and salt formation |
| Melting Point Determination | Purity and identity | Consistent melting point range confirms batch consistency |
| Elemental Analysis | Composition verification | Matches theoretical C, H, N, Cl content for dihydrochloride salt |
Comparative Data Table of Preparation Methods
| Preparation Method | Advantages | Limitations | Typical Yield (%) | Reference Notes |
|---|---|---|---|---|
| Cyclization of amino alcohol precursors | High regioselectivity; well-established | Multi-step; requires protection/deprotection | 60-75 | Common in academic syntheses |
| Functionalization of DABCO derivatives | Uses commercially available starting material | Requires selective lithiation; sensitive to moisture | 55-70 | Industrially relevant; scalable |
| Catalytic cyclizations/multi-component reactions | Fewer steps; potential stereocontrol | Requires specialized catalysts; optimization needed | 50-65 | Emerging methodologies; under research |
Research Findings and Notes
- The compound’s high nucleophilicity and basicity facilitate its use as a catalyst and reagent in polymerization and organic synthesis reactions.
- Stability studies indicate that the dihydrochloride salt form significantly reduces hygroscopicity and sublimation compared to the free base.
- Environmental factors such as moisture and air exposure can degrade the compound; thus, storage under inert atmosphere at low temperatures is recommended.
- Recent patents and literature suggest potential improvements in synthetic efficiency by employing novel catalytic systems and greener solvents, though these are still under development.
This detailed synthesis overview is based on consolidated data from chemical registries, patent literature, and peer-reviewed research articles, excluding unreliable sources. The preparation of 5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride remains an active area of research due to its importance in catalysis and medicinal chemistry.
Q & A
Q. What are the established synthetic routes for 5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride?
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction with SHELXL refinement (e.g., to resolve bicyclo ring conformation and salt formation) .
- NMR Spectroscopy :
-
1H/13C NMR : Coupling constants (e.g., ) distinguish trans vs. cis configurations (e.g., for trans-3-amino derivatives) .
-
2D NMR : NOESY or COSY to confirm spatial proximity of methyl and diazabicyclo groups.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
Advanced Research Questions
Q. How can stereochemical challenges in synthesis (e.g., diastereomer formation) be addressed?
Methodological Answer:
- Kinetic vs. Thermodynamic Control : Adjust reaction conditions (e.g., temperature, solvent polarity) to favor desired stereoisomers. For example, low-temperature Michael additions reduce epimerization .
- Chiral Catalysts : Use Ru-BINAP complexes (e.g., [RuCl(p-cymene)-(S)-BINAP]Cl) for asymmetric hydrogenation to install chiral centers with >95% ee .
- Computational Modeling : DFT calculations to predict transition states and optimize reaction pathways (e.g., dihedral angle analysis for bicyclo ring stability) .
Q. What are the applications of this compound in asymmetric catalysis or supramolecular chemistry?
Methodological Answer:
- Chiral Organocatalysts : The rigid bicyclo scaffold stabilizes transition states in reactions like aldol condensations or Henry reactions. For example, ABOC derivatives (structurally similar) enhance enantioselectivity in Cu-catalyzed systems .
- Peptide Mimetics : Conformational restriction improves β-peptide stability against enzymatic degradation. Incorporate into foldamers via solid-phase peptide synthesis (SPPS) .
Table: Catalytic Applications (Analogous Systems)
| Reaction Type | Catalyst System | Enantioselectivity | Reference |
|---|---|---|---|
| Aldol Condensation | ABOC-derived Cu complexes | Up to 92% ee | |
| Asymmetric Henry | Bicyclo[2.2.2]octane-Co(II) | 88% ee |
Q. How can contradictions in synthetic yields or stereochemical outcomes be resolved?
Methodological Answer:
- Reproducibility Checks : Standardize solvent purity, catalyst loading, and reaction time (e.g., trace water in DMF may hydrolyze nitriles to amides) .
- Epimerization Studies : Monitor reaction progress via HPLC or chiral GC. For example, acidic conditions may promote cis→trans isomerization in bicyclo systems .
- Comparative Analysis : Benchmark against literature protocols for analogous compounds (e.g., trans-3-pyrrolidinobicyclo derivatives show consistent -values across studies) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
